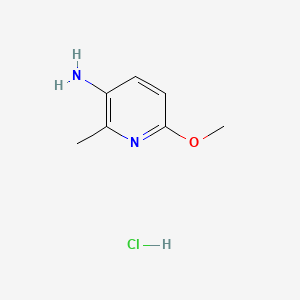![molecular formula C7H5BrN2 B1521936 7-Bromo-1H-pyrrolo[3,2-C]pyridine CAS No. 902837-42-7](/img/structure/B1521936.png)
7-Bromo-1H-pyrrolo[3,2-C]pyridine
Overview
Description
7-Bromo-1H-pyrrolo[3,2-C]pyridine is a brominated heterocyclic aromatic organic compound. It is a derivative of pyrrolopyridine, featuring a bromine atom at the 7th position of the pyrrolopyridine ring system
Mechanism of Action
Target of Action
The primary target of 7-Bromo-1H-pyrrolo[3,2-C]pyridine is the colchicine-binding site . This compound has been designed and synthesized as a colchicine-binding site inhibitor . The colchicine-binding site is a crucial component of microtubules, which are key elements of the cytoskeleton and play fundamental roles in various biological processes .
Mode of Action
This compound interacts with its target, the colchicine-binding site, by forming hydrogen bonds . This interaction disrupts the balance of microtubule dynamics, leading to mitotic arrest .
Biochemical Pathways
The compound affects the microtubule dynamics by binding to the colchicine-binding site of microtubule proteins . This disruption leads to mitotic arrest, affecting the cell cycle and causing apoptosis .
Pharmacokinetics
It is noted that the compound conforms well to lipinski’s rule of five , which suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The interaction of this compound with the colchicine-binding site leads to significant cellular effects. It causes G2/M phase cell cycle arrest and apoptosis . Furthermore, it has shown potent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrrolo[3,2-C]pyridine typically involves the bromination of 1H-pyrrolo[3,2-C]pyridine. One common method is the direct bromination using bromine (Br2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature conditions. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale bromination reactions with enhanced safety measures and optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-pyrrolo[3,2-C]pyridine can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : Reduction reactions can be performed to remove the bromine atom, resulting in the formation of a hydrogenated derivative.
Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH), amino (-NH2), or alkyl groups.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles, such as sodium hydroxide (NaOH) for hydroxylation or ammonia (NH3) for amination, can be employed.
Oxidation: : Bromine oxide derivatives.
Reduction: : Hydrogenated derivatives of this compound.
Substitution: : Hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
7-Bromo-1H-pyrrolo[3,2-C]pyridine has found applications in various scientific research areas:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : It is used in the study of biological systems and pathways, particularly in the context of enzyme inhibition and receptor binding.
Medicine: : The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: : It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Bromo-1H-pyrrolo[3,2-C]pyridine is structurally similar to other brominated pyrrolopyridines, such as 7-Bromo-1H-pyrrolo[2,3-C]pyridine and 7-Bromo-4-methoxy-1H-pyrrolo[2,3-C]pyridine These compounds share the pyrrolopyridine core but differ in the position and type of substituents on the ring system
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUCSWVQBDCPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660437 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-42-7 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid](/img/structure/B1521857.png)




![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)






